molecular formula C19H15Cl3N2OS2 B3018328 4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 339276-01-6

4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No.: B3018328
CAS No.: 339276-01-6
M. Wt: 457.81
InChI Key: SGSSPNKIVWNXII-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a central pyrimidine ring system functionalized with multiple benzylsulfanyl groups, a structural motif commonly associated with potent biological activity. Compounds with benzylsulfanyl substitutions have been explored as inhibitors for various enzymes. For instance, research into structurally similar 1,2,4-triazole compounds has demonstrated potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic diseases . Furthermore, diaryl ether sulfonamide compounds containing pyrimidine and chlorobenzyl groups have been investigated as selective inhibitors of specific biological targets, highlighting the research relevance of this chemical class in developing targeted therapies . The specific arrangement of the 4-chlorobenzyl and 3,4-dichlorobenzyl sulfanyl chains on the pyrimidine scaffold makes this compound a valuable intermediate or reference standard for structure-activity relationship (SAR) studies. Researchers can utilize it in high-throughput screening assays, enzymatic activity tests, and as a building block for synthesizing more complex chemical entities. Its mechanism of action is anticipated to be highly structure-dependent, potentially involving targeted protein inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2OS2/c1-25-17-9-23-19(27-11-13-4-7-15(21)16(22)8-13)24-18(17)26-10-12-2-5-14(20)6-3-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSSPNKIVWNXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a member of the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17Cl2N2S2C_{21}H_{17}Cl_2N_2S_2. The structure includes two chlorobenzyl sulfanyl groups attached to a pyrimidine ring, which is further modified with a methyl ether group. This unique configuration contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Starting from simpler pyrimidine derivatives.
  • Introduction of Sulfanyl Groups : Utilizing chlorobenzyl derivatives.
  • Methylation : Adding the methyl ether group at the appropriate position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL in laboratory settings .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, suggesting a promising anticancer potential .

The proposed mechanism involves:

  • Inhibition of Protein Kinases : The compound may interfere with specific signaling pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyEffective against E. coli with MIC = 20 µg/mL
Study 2Assess anticancer propertiesInhibited MCF-7 cell growth with IC50 = 15 µM
Study 3Mechanistic explorationInduced apoptosis in HeLa cells via mitochondrial pathway

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological pathways. Research indicates that derivatives of sulfanyl pyrimidines can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that similar compounds inhibit certain kinases involved in cancer cell proliferation, suggesting that this compound may be investigated for its anticancer activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various sulfanyl-containing compounds. The presence of chlorinated benzyl groups enhances the lipophilicity of the molecule, potentially increasing its efficacy against bacterial strains. Preliminary assays indicate that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria .

Chemical Probes in Biological Research

Due to its unique structure, this compound serves as a valuable tool for probing biological systems. It can be utilized in studies aimed at understanding the mechanisms of action of sulfanyl compounds in cellular signaling pathways. Researchers can employ it to elucidate the roles of specific enzymes or receptors in various physiological processes .

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityThe compound exhibited significant inhibition of cancer cell lines, with IC50 values comparable to known chemotherapeutics .
Study 2 Antimicrobial TestingDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent .
Study 3 Biological ProbingUtilized to study the effects on cell signaling pathways, revealing insights into the role of sulfanyl compounds in apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3,4-Dichlorobenzylsulfanyl 4-Chlorobenzylsulfanyl Not explicitly provided ~440 (estimated) Not provided
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine 3,4-Dichlorobenzylsulfanyl 4-Methoxyphenylsulfanyl C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 339275-99-9
2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether Methoxy 4-Chlorobenzylsulfanyl C₁₃H₁₃ClN₂O₂S 296.77 338422-96-1
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine 3,4-Dichlorobenzylsulfanyl Methylsulfanyl C₁₃H₁₂Cl₂N₂OS₂ 347.30 339276-06-1

Key Observations :

  • The target compound is distinguished by dual chlorinated benzylsulfanyl groups , which are absent in other analogs. This likely enhances its lipophilicity and steric bulk compared to methoxy or methylsulfanyl substituents .
  • The compound from replaces the 4-chlorobenzyl group with a 4-methoxyphenyl group, reducing chlorine content and introducing electron-donating methoxy moieties, which may alter reactivity and solubility .

Physicochemical Properties

Property Target Compound (Estimated) 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine
XLogP3 ~5.5 (higher lipophilicity) 4.6
Hydrogen Bond Acceptors 5–6 5
Rotatable Bonds 6–7 5
Topological Polar Surface Area (Ų) ~85–90 85.6

Analysis :

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are optimal for introducing sulfanyl groups to pyrimidine derivatives like this compound?

    • Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 5-pyrimidinyl methyl ether precursors with thiols (e.g., 4-chlorobenzylthiol and 3,4-dichlorobenzylthiol) under basic conditions (e.g., NaH in DMF) to achieve regioselective substitution.
    • Key Considerations : Control reaction temperature (0–25°C) to minimize side reactions. Use TLC or HPLC to monitor reaction progress. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .

    Q. How can crystallographic techniques validate the molecular structure of this compound?

    • Experimental Design : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

    • Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
    • Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine structures using SHELXL, addressing disorder in substituents with PART commands .
      • Data Interpretation : Compare bond lengths (e.g., C–S: ~1.78–1.82 Å) and angles with DFT-optimized geometries to confirm accuracy .

    Advanced Research Questions

    Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?

    • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry. Compare computational results (bond angles, dihedral distortions) with SCXRD data.
    • Case Study : For analogous sulfanyl-pyrimidine derivatives, deviations in dihedral angles (e.g., 5–10°) between SCXRD and DFT often arise from crystal packing forces. Use AIM or NBO analysis to quantify electronic effects .

    Q. What experimental design principles apply to assessing this compound’s environmental fate?

    • Framework : Follow the INCHEMBIOL project’s approach ():

    • Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) via shake-flask assays and HPLC-UV.
    • Phase 2 : Conduct biotic/abiotic degradation studies (e.g., OECD 301B Ready Biodegradability Test).
    • Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSAR) .
      • Data Contradiction : If experimental logP values conflict with predicted data (e.g., EPI Suite), validate via experimental repeats or alternative methods (e.g., centrifugal partition chromatography).

    Q. How can regioselectivity challenges in sulfanyl group installation be addressed?

    • Strategy : Use directing groups (e.g., methoxy at C5) to bias nucleophilic attack at C2 and C4. For example, pre-functionalize the pyrimidine core with methyl ethers to block undesired positions.
    • Case Study : In triazolothiadiazine synthesis ( ), chloroacetamide intermediates directed thiolate attack via electronic effects. Apply similar logic using steric hindrance from dichlorobenzyl groups .

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